

The Reproducibility Challenge: A Comparative Guide Across Scientific Disciplines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Discipline</i>
Cat. No.:	B15601089

[Get Quote](#)

A deep dive into the varying rates of research reproducibility across scientific fields, offering insights for researchers, scientists, and drug development professionals.

The ability to reproduce research findings is a cornerstone of scientific progress, ensuring the reliability and validity of new discoveries. However, a growing body of evidence suggests that a significant portion of published research is difficult or impossible to reproduce, a phenomenon often termed the "reproducibility crisis." This guide provides a comparative analysis of research reproducibility across various scientific **disciplines**, supported by data from large-scale replication projects and surveys. We delve into the methodologies of key replication studies and visualize the factors influencing this critical aspect of the scientific endeavor.

A Comparative Look at Reproducibility Rates

The extent of the reproducibility challenge varies significantly across different fields of study. Large-scale replication projects and surveys have provided valuable, albeit sometimes unsettling, insights into how consistently research findings can be independently verified.

Scientific Discipline	Key Study/Survey	Reported Reproducibility/Replication Rate	Notes
Psychology	Open Science Collaboration (2015) [1]	36% of 100 studies replicated based on statistical significance ($p < .05$).[2]	The replication effects were, on average, half the magnitude of the original effects.[1][2]
Economics	Camerer et al. (2016) [3]	61% of 18 experimental studies replicated.[3]	Replicated effect sizes were on average 66% of the original reported effects.[3]
Social Sciences	Camerer et al. (2018)	62% of 21 high-profile studies replicated.	The average effect size in the replications was about 50% of the original studies.
Cancer Biology	Reproducibility Project: Cancer Biology (2021)[4][5]	46% of effects replicated successfully on more criteria than they failed.[4]	Replication effect sizes were 85% smaller on average than the original findings.[2][4]
Biomedical Research (General)	Begley & Ellis (2012)	Approximately 11% of 53 "landmark" preclinical studies were reproducible by Amgen researchers.	A similar effort by Bayer reported a reproducibility rate of around 20-25%. [6]
Chemistry	Nature Survey (2016) [3]	87% of chemists reported having tried and failed to reproduce another scientist's experiments.[3]	This is based on a survey of researchers' experiences rather than a systematic replication project.
Physics & Engineering	Nature Survey (2016) [3]	69% of physicists and engineers reported having tried and failed	This is based on a survey of researchers' experiences.

		to reproduce another scientist's experiments. [3]	Physicists and engineers were the most confident in the reproducibility of published results. [7]
Computer Science	Nature Survey (2016) & other analyses	A significant portion of computer science research faces replication challenges, often due to the unavailability of code and data. [8]	The ACM has introduced badges to recognize studies that provide artifacts to enable reproducibility.

Experimental Protocols of Key Replication Studies

Understanding the methodologies behind these large-scale replication efforts is crucial for interpreting their findings. Below are summaries of the protocols for three landmark studies.

The Reproducibility Project: Psychology (Open Science Collaboration)

This project aimed to replicate 100 experimental and correlational studies published in three prominent psychology journals.

Methodology:

- **Study Selection:** Studies were sampled from the 2008 issues of *Psychological Science*, the *Journal of Personality and Social Psychology*, and the *Journal of Experimental Psychology: Learning, Memory, and Cognition*.[\[2\]](#)
- **Replication Team Formation:** Volunteer researchers formed teams to conduct the replications.
- **Protocol Development:** Replication teams contacted the original authors to obtain study materials and protocols. The replication protocol was then written and reviewed.

- Preregistration: The detailed replication protocol was preregistered on the Open Science Framework (OSF) before data collection began. This included the sampling plan, materials, and analysis plan.
- Data Collection: Replication studies were conducted with high statistical power to detect the original effect size.
- Analysis and Reporting: The results of the replication were analyzed according to the preregistered plan and compared to the original study's findings based on multiple criteria, including statistical significance and effect size. All materials, data, and analysis scripts were made publicly available.

Reproducibility Project: Cancer Biology

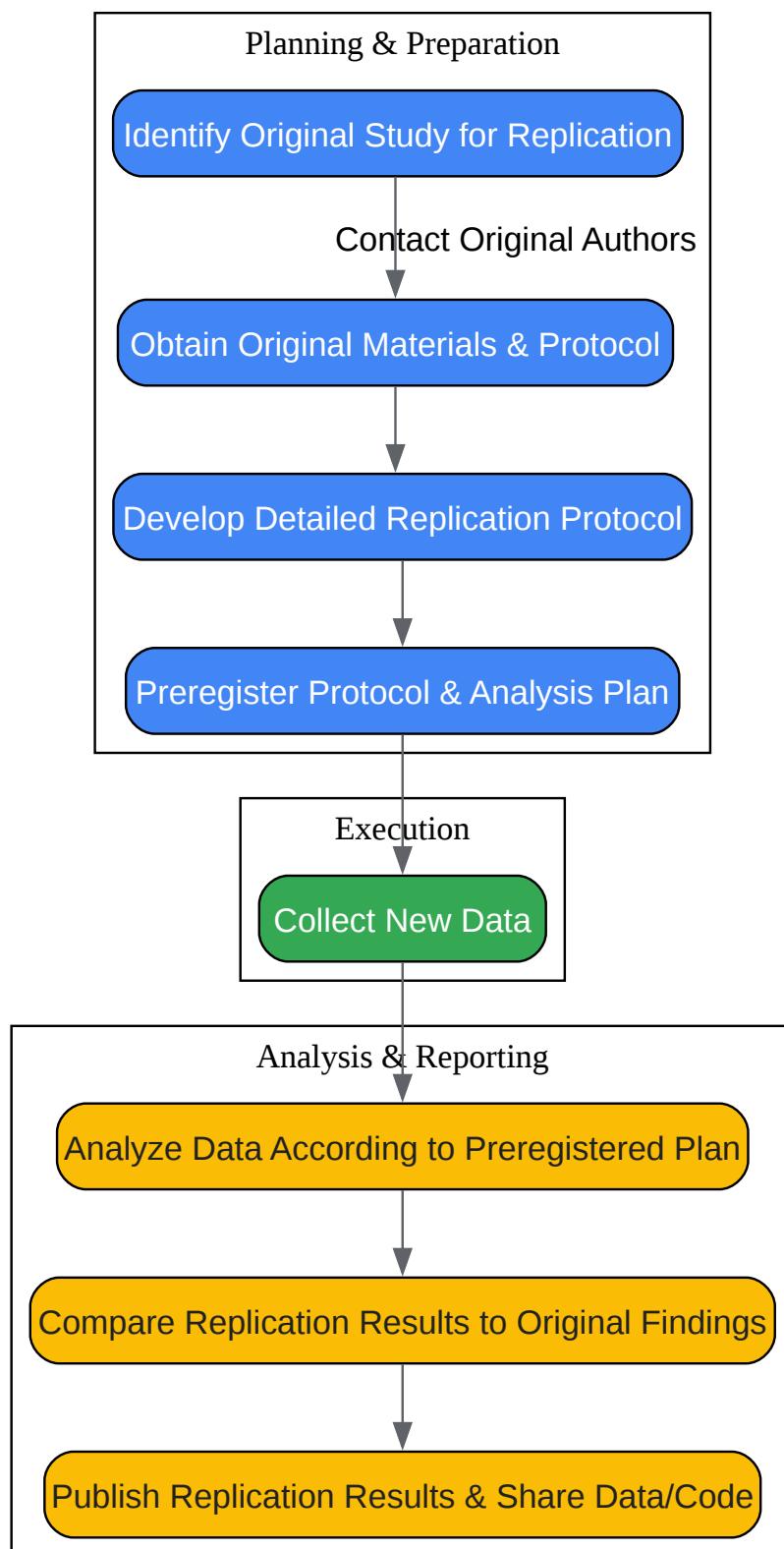
This project aimed to replicate key experiments from high-impact cancer biology papers.

Methodology:

- Study Selection: 53 high-impact papers published between 2010 and 2012 were initially selected.[\[4\]](#)
- Experiment Selection: From each paper, a subset of key experiments was chosen for replication.
- Protocol Development and Peer Review: A detailed replication protocol was drafted, which included sourcing all necessary reagents and cell lines. This protocol then underwent peer review by external experts.
- Registered Reports: The peer-reviewed protocols were published as "Registered Reports," a publication format where the study design and analysis plan are accepted before the results are known.[\[4\]](#)
- Data Collection: The experiments were conducted by independent contract research organizations (CROs) and academic labs.
- Data Analysis and Reporting: The results were analyzed and compared to the original findings. A meta-analysis of all the replication results was also performed. The project faced

significant challenges in obtaining necessary information and materials from the original authors.[\[5\]](#)

Evaluating Replicability of Laboratory Experiments in Economics (Camerer et al.)


This study replicated 18 laboratory experiments in economics published in top journals.

Methodology:

- Study Selection: Experimental studies published in the American Economic Review and Quarterly Journal of Economics between 2011 and 2014 were selected.[\[3\]](#)
- Protocol and Analysis Plan: Replication teams developed a detailed protocol and a predefined analysis plan.
- Public Posting: These plans were made publicly available before the replications were conducted.
- High Statistical Power: The replications were designed to have at least 90% statistical power to detect the original effect size at a 5% significance level.
- Prediction Markets: A prediction market was used to elicit peer beliefs about the likelihood of each study replicating successfully.
- Data Analysis: The results were analyzed according to the pre-specified plan, and the replication success was evaluated based on statistical significance and the consistency of the effect size with the original study.

Visualizing the Reproducibility Landscape

To better understand the dynamics of research reproducibility, the following diagrams, created using the DOT language, illustrate a typical replication workflow and the key factors that influence the outcome.

[Click to download full resolution via product page](#)

A generalized workflow for conducting a replication study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Questionable research practices may have little effect on replicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. osti.gov [osti.gov]
- 4. [2105.03082] Comment on "Reproducibility and Replication of Experimental Particle Physics Results" [arxiv.org]
- 5. Addressing the replication crisis in computer science - The Johns Hopkins News-Letter [jhunewsletter.com]
- 6. Replication studies in engineering design – a feasibility study | Proceedings of the Design Society | Cambridge Core [cambridge.org]
- 7. westgard.com [westgard.com]
- 8. cacm.acm.org [cacm.acm.org]
- To cite this document: BenchChem. [The Reproducibility Challenge: A Comparative Guide Across Scientific Disciplines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601089#correlation-between-scientific-discipline-and-research-reproducibility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com